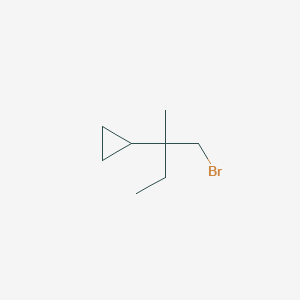
(1-Bromo-2-methylbutan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₈H₁₅Br. It is a brominated derivative of cyclopropane, featuring a cyclopropane ring substituted with a 1-bromo-2-methylbutan-2-yl group. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopropane typically involves the bromination of 2-methylbutan-2-ylcyclopropane. The reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using optimized conditions to maximize yield and purity. Industrial processes would also incorporate purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes via dehydrohalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH₃) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.
Scientific Research Applications
(1-Bromo-2-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the modification of drug molecules to enhance their biological activity or pharmacokinetic properties.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopropane in chemical reactions primarily involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, leading to the formation of a double bond.
Comparison with Similar Compounds
(1-Bromo-3-methylbutan-2-yl)cyclopropane: Similar structure but with the bromine atom at a different position.
(1-Chloro-2-methylbutan-2-yl)cyclopropane: Chlorinated analogue with similar reactivity but different leaving group properties.
Uniqueness: (1-Bromo-2-methylbutan-2-yl)cyclopropane is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the cyclopropane ring also adds to its distinct chemical behavior compared to linear or branched alkanes.
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
(1-bromo-2-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Br/c1-3-8(2,6-9)7-4-5-7/h7H,3-6H2,1-2H3 |
InChI Key |
VFNCLPGJLNFZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


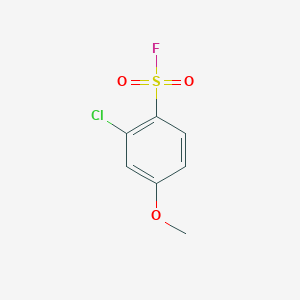
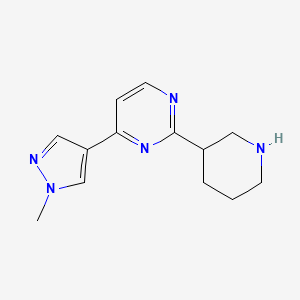
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
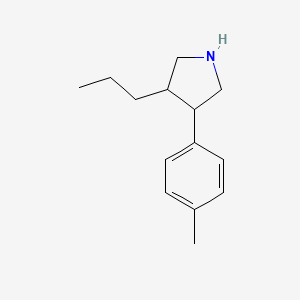
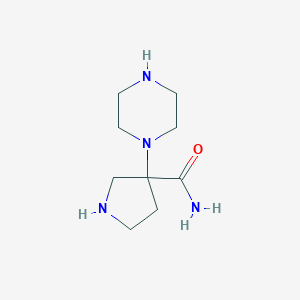
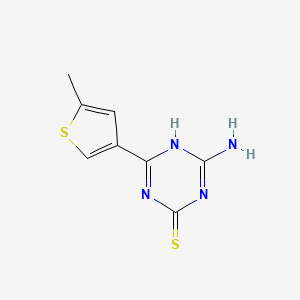
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
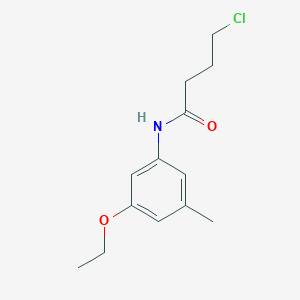
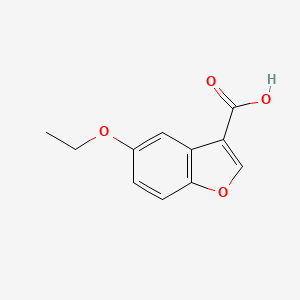
![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
